PU141: A Technical Guide to its Mechanism of Action in Cancer Cells
PU141: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PU141 is a pyridoisothiazolone-based small molecule inhibitor of histone acetyltransferases (HATs) with notable selectivity for the highly homologous KAT3 family members, CREB-binding protein (CBP) and p300. By inhibiting these crucial epigenetic regulators, PU141 induces a state of histone hypoacetylation within cancer cells, leading to the suppression of oncogenic gene expression and subsequent inhibition of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of PU141, detailing its effects on cancer cells, summarizing key quantitative data, outlining experimental protocols, and visualizing its core signaling pathway and experimental workflows.
Core Mechanism of Action: Selective Inhibition of CBP/p300
PU141 exerts its anticancer effects through the targeted inhibition of the histone acetyltransferases CBP and p300. These enzymes play a critical role in chromatin remodeling and gene expression by catalyzing the transfer of acetyl groups to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure (euchromatin) that is accessible to transcription factors, thereby promoting gene expression.
In numerous cancers, the activity of CBP and p300 is dysregulated, leading to the aberrant expression of oncogenes that drive tumor proliferation and survival. PU141 selectively binds to the catalytic domain of CBP and p300, preventing them from acetylating their histone substrates. This leads to a state of histone hypoacetylation, characterized by a more condensed chromatin structure (heterochromatin), which represses the transcription of key oncogenes, ultimately inhibiting cancer cell growth.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of PU141.
Table 1: In Vitro Growth Inhibition of PU141 in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| A431 | Epidermoid Carcinoma | >50 |
| A549 | Lung Adenocarcinoma | 20.2 |
| A2780 | Ovarian Carcinoma | 19.3 |
| HCT116 | Colon Carcinoma | 21.3 |
| HepG2 | Hepatocellular Carcinoma | >50 |
| MCF7 | Breast Adenocarcinoma | 22.3 |
| SK-N-SH | Neuroblastoma | 16.5 |
| SW480 | Colon Adenocarcinoma | 24.1 |
| U-87MG | Glioblastoma | 21.8 |
Data extracted from Gajer et al., 2015.
Table 2: In Vitro Histone Hypoacetylation Effects of PU141
| Cell Line | Treatment | Histone Mark | Effect |
| SK-N-SH | 25 µM PU141 + 10 µM SAHA | H3K14ac | Decrease |
| SK-N-SH | 25 µM PU141 + 10 µM SAHA | H4K8ac | Decrease |
| HCT116 | 25 µM PU141 + 10 µM SAHA | H3K14ac | Decrease |
| HCT116 | 25 µM PU141 + 10 µM SAHA | H4K8ac | Decrease |
Data extracted from Gajer et al., 2015. SAHA (Suberanilohydroxamic acid) is a histone deacetylase (HDAC) inhibitor used to induce hyperacetylation, allowing for the observation of the counteracting effect of the HAT inhibitor PU141.
Table 3: In Vivo Antitumor Activity of PU141 in a Neuroblastoma Xenograft Model
| Treatment Group | Dose | Administration | Tumor Volume Reduction |
| PU141 | 25 mg/kg | Intraperitoneal (i.p.), once weekly | 19% |
Data extracted from Gajer et al., 2015. The study used a xenograft model with SK-N-SH neuroblastoma cells in NMRI-nu/nu mice.
Experimental Protocols
In Vitro Cell Growth Inhibition Assay (Sulforhodamine B Assay)
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Cell Plating: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of PU141 (or vehicle control) for 72 hours.
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Cell Fixation: After incubation, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
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Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
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Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
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Solubilization and Absorbance Reading: Air dry the plates and dissolve the bound SRB in 10 mM Tris base solution. Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the GI50 value, the concentration of the compound that causes 50% growth inhibition, from the dose-response curves.
In Vitro Histone Acetylation Assay (Western Blot)
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Cell Treatment: Culture SK-N-SH or HCT116 cells and treat with 25 µM PU141 in the presence of 10 µM SAHA for 3 hours. Include vehicle (DMSO) and SAHA-only treated cells as controls.
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Histone Extraction: Harvest the cells and perform acid extraction of histones overnight.
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Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of histone proteins on a 15% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K14, anti-acetyl-H4K8) and a loading control (e.g., anti-H3).
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Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Densitometrically quantify the band intensities to determine the relative levels of histone acetylation.
In Vivo Neuroblastoma Xenograft Model
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Cell Implantation: Subcutaneously implant 5 x 10^6 SK-N-SH neuroblastoma cells into the flank of immunodeficient mice (e.g., NMRI-nu/nu).
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Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.
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Compound Administration: Administer PU141 (solubilized in a suitable vehicle such as 10% Tween-80 in saline) intraperitoneally at a dose of 25 mg/kg once weekly. The control group receives the vehicle only.
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Tumor Measurement: Measure the tumor volume twice weekly using calipers and calculate the volume using the formula: (length x width²)/2.
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Endpoint and Analysis: Continue the treatment for a predefined period (e.g., 24 days). At the end of the study, euthanize the mice, excise the tumors, and weigh them. Compare the tumor volumes and weights between the treatment and control groups to determine the antitumor efficacy of PU141.
Visualizations
PU141 Signaling Pathway
Caption: PU141 inhibits CBP/p300, leading to reduced histone acetylation and tumor suppression.
Experimental Workflow: In Vitro Growth Inhibition
Caption: Workflow for determining the in vitro growth inhibitory effects of PU141.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for evaluating the in vivo antitumor efficacy of PU141.
